molecular formula C18H15ClFN3O2 B2724506 N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333768-15-3

N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2724506
CAS RN: 333768-15-3
M. Wt: 359.79
InChI Key: YJSMJYQKNHOBGE-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules like thymine, cytosine, and uracil, which are components of DNA and RNA. The presence of fluorophenyl and chlorophenyl groups suggests that it might have interesting chemical properties and potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a β-dicarbonyl compound with a suitable amine. The fluorophenyl and chlorophenyl groups could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The fluorophenyl and chlorophenyl groups would be attached to this ring, and the positions of these groups would significantly influence the properties of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the pyrimidine ring and the fluorophenyl and chlorophenyl groups. For example, the pyrimidine ring might undergo reactions at the carbonyl groups, while the fluorophenyl and chlorophenyl groups might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and chlorophenyl groups might make it relatively nonpolar and lipophilic, which could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of new tetrahydropyrimidine derivatives has been reported, focusing on their potential biological activities, including antimicrobial effects. These compounds, including variations of N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, have shown significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents [J. Akbari et al., 2008].

Antipathogenic Properties

  • Research on thiourea derivatives, which are structurally related to the subject compound, demonstrated their interaction with bacterial cells, showcasing significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a pathway for developing novel antimicrobial agents with antibiofilm properties, potentially applicable to the tetrahydropyrimidine class [Carmen Limban et al., 2011].

Antitubercular and Antibacterial Activities

  • Novel carboxamide derivatives, structurally related to the core tetrahydropyrimidine structure, have been synthesized and evaluated for their antitubercular and antibacterial activities. Some of these compounds showed higher potency than standard drugs like Pyrazinamide and Streptomycin, indicating the potential of N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives in treating bacterial infections [S. Bodige et al., 2020].

Anti-Inflammatory and Analgesic Properties

  • Research has also been conducted on quinazolinone derivatives, related to the tetrahydropyrimidine structure, for their potential anti-inflammatory and analgesic activities. This research indicates that the structural framework of N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide could be explored for developing new therapeutic agents targeting inflammation and pain [A. A. Farag et al., 2012].

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize the risk of exposure .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-8-4-12(19)5-9-14)16(23-18(25)21-10)11-2-6-13(20)7-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSMJYQKNHOBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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